molecular formula C7H7ClFNO B13594557 O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine

O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine

Cat. No.: B13594557
M. Wt: 175.59 g/mol
InChI Key: LKPZIVXDSLPWFM-UHFFFAOYSA-N
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Description

O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C7H7ClFNO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxylamine group attached to a benzene ring substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • O-[(3-chlorophenyl)methyl]hydroxylamine
  • O-[(2-fluorophenyl)methyl]hydroxylamine
  • O-[(4-chlorophenyl)methyl]hydroxylamine

Uniqueness

O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it distinct from other hydroxylamine derivatives.

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7ClFNO/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3H,4,10H2

InChI Key

LKPZIVXDSLPWFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CON

Origin of Product

United States

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